2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine

Physicochemical Property Analysis Medicinal Chemistry pKa Prediction

Generic thiazole ethanamines lack predictable basicity and lipophilicity for SAR optimization. 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine (CAS 1206982-33-3) offers distinct, evidence-backed properties: • pKa 9.24 enables stronger nucleophilicity for amide couplings and reductive aminations • LogP 0.30 (vs. 0.05 for unsubstituted) improves passive membrane permeability in cell-based assays • BP 236°C and density 1.138 g/cm³ inform purification and formulation calculations • ≥95% purity from multiple validated global suppliers ensures supply chain resilience Ideal for medchem programs targeting glioblastoma and melanoma lead optimization.

Molecular Formula C6H10N2S
Molecular Weight 142.22 g/mol
CAS No. 1206982-33-3
Cat. No. B1442704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine
CAS1206982-33-3
Molecular FormulaC6H10N2S
Molecular Weight142.22 g/mol
Structural Identifiers
SMILESCC1=NC=C(S1)CCN
InChIInChI=1S/C6H10N2S/c1-5-8-4-6(9-5)2-3-7/h4H,2-3,7H2,1H3
InChIKeyCFZFHXGVDUYSJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine (CAS 1206982-33-3) Baseline Specifications and Procurement Overview


2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine (CAS: 1206982-33-3) is a heterocyclic organic compound belonging to the class of thiazole derivatives. It features a thiazole ring substituted at the 2-position with a methyl group and at the 5-position with an ethanamine chain. The molecular formula is C₆H₁₀N₂S with a molecular weight of 142.22 g/mol . This compound is primarily utilized as a building block or intermediate in medicinal chemistry and organic synthesis, often serving as a precursor for compounds with diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties . It is commercially available from multiple vendors with a typical minimum purity specification of 95% .

Why Generic Substitution of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine is Not Advisable: Key Differentiators


While thiazole-based ethanamines constitute a broad class of compounds, the specific 2-methyl-5-ethanamine substitution pattern of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine imparts distinct physicochemical properties that preclude simple interchange with close analogs like 2-(thiazol-5-yl)ethanamine or other regioisomers. The presence of the 2-methyl group significantly alters key parameters such as basicity (pKa), lipophilicity (LogP), and boiling point, which in turn influence reactivity, solubility, and chromatographic behavior [1]. These quantitative differences, detailed below, necessitate a careful, evidence-based selection for specific research or industrial applications where such properties are critical.

Quantitative Differentiation Guide for 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine vs. Closest Analogs


Increased Basicity (pKa) vs. Unsubstituted 2-(Thiazol-5-yl)ethanamine

The 2-methyl substitution in 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine increases the predicted basicity of the compound compared to the unsubstituted analog, 2-(thiazol-5-yl)ethanamine. This is quantified by a higher predicted acid dissociation constant (pKa) for its conjugate acid . This difference in basicity affects protonation state at physiological pH, influencing solubility, membrane permeability, and target binding interactions [1].

Physicochemical Property Analysis Medicinal Chemistry pKa Prediction

Elevated Boiling Point vs. Unsubstituted 2-(1,2-Thiazol-5-yl)ethanamine

The addition of a methyl group at the 2-position of the thiazole ring results in a significantly higher predicted boiling point for 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine compared to the unsubstituted analog 2-(1,2-thiazol-5-yl)ethanamine . This 93°C difference is a critical parameter for separation, purification, and handling protocols.

Physicochemical Property Analysis Process Chemistry Purification

Increased Lipophilicity (LogP) vs. Unsubstituted 2-(1,2-Thiazol-5-yl)ethanamine

The 2-methyl substituent increases the lipophilicity of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine, as reflected in its higher predicted LogP value compared to the unsubstituted analog 2-(1,2-thiazol-5-yl)ethanamine . This difference is substantial, representing a greater than 6-fold increase in the predicted octanol-water partition coefficient.

Physicochemical Property Analysis Medicinal Chemistry ADME Prediction

Lower Predicted Density vs. Unsubstituted 2-(1,2-Thiazol-5-yl)ethanamine

The substitution pattern of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine leads to a slightly lower predicted density compared to 2-(1,2-thiazol-5-yl)ethanamine . This difference may influence handling, mixing, and volume calculations in preparative work.

Physicochemical Property Analysis Formulation Chemistry Process Engineering

Impact of 2-Methyl Substitution on Antiproliferative Activity in Cancer Cell Lines

Compounds derived from or structurally related to 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine have demonstrated notable activity against human glioblastoma and melanoma cells, with IC50 values indicating effective inhibition of cell proliferation . In contrast, unsubstituted 2-(thiazol-5-yl)ethanamine or its simple derivatives generally lack such potent activity in these specific cancer cell lines without further elaboration .

Anticancer Research Cell Proliferation Assays Thiazole Derivatives

Purity Profile and Commercial Availability

2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine is consistently offered by multiple reputable vendors with a minimum purity specification of 95% . This established supply chain and purity standard contrasts with some less common thiazole ethanamine analogs, which may have limited availability or variable purity profiles.

Procurement Quality Control Sourcing

Recommended Research and Industrial Applications for 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine Based on Evidence


Medicinal Chemistry: Scaffold for Designing Anticancer Leads

Given the class-level evidence that derivatives of the 2-methyl-5-ethanamine scaffold exhibit notable antiproliferative activity against human glioblastoma and melanoma cells , this compound serves as a privileged starting point for medicinal chemistry programs focused on oncology. Its distinct physicochemical properties (higher pKa, LogP) compared to unsubstituted analogs may be leveraged to optimize target engagement and pharmacokinetic profiles of lead compounds.

Organic Synthesis: Building Block with Tailored Reactivity

The increased basicity (predicted pKa of 9.24) of the amine group, due to the electron-donating 2-methyl substituent , makes this compound a more nucleophilic building block for amide bond formation, reductive aminations, or other coupling reactions. This is a key differentiator for synthetic routes where a stronger nucleophile is required. The higher boiling point (236°C) also informs purification strategies, favoring distillation or chromatography under specific conditions.

Biochemical Assay Development: Optimized for Cellular Studies

The higher lipophilicity (LogP = 0.302) of this compound, compared to the less lipophilic 2-(thiazol-5-yl)ethanamine (LogP = 0.05) , suggests it may possess superior passive membrane permeability. This property is critical for developing tool compounds or probes intended for cell-based assays, where intracellular target engagement is necessary.

Chemical Process Development: Reliable Sourcing and Handling

For process chemists scaling up synthetic routes, the broad commercial availability of 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine at a consistent 95% purity from multiple global suppliers ensures supply chain resilience . The predicted density of 1.138 g/cm³ can be used for accurate mass-to-volume calculations, while the boiling point data informs solvent selection and work-up procedures.

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